molecular formula C25H25N5O B5549698 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5549698
M. Wt: 411.5 g/mol
InChI Key: VRIPVTBAAHOYBI-MDZDMXLPSA-N
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Description

7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

The synthesis of 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Styryl Group Addition: The styryl group is added via a Wittig reaction or Heck coupling reaction to introduce the phenylethenyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, allowing for the creation of a wide range of derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in preliminary studies for its anticancer, antiviral, and antibacterial properties.

    Biological Research: Researchers use this compound to study its effects on cellular pathways and its potential as a tool for understanding disease mechanisms.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and heterocyclic compounds with piperazine and styryl groups. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. Some notable similar compounds are:

  • 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
  • (E)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7-styryl-7,8-dihydroquinazolin-5(6H)-one

The uniqueness of 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which confer distinct biological and chemical properties .

Properties

IUPAC Name

7-[(E)-2-phenylethenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c31-23-17-20(10-9-19-6-2-1-3-7-19)16-22-21(23)18-27-25(28-22)30-14-12-29(13-15-30)24-8-4-5-11-26-24/h1-11,18,20H,12-17H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIPVTBAAHOYBI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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